Pseudodeflectusin
Description
Historical Context and Discovery
This compound was first characterized in 2004 by Ogawa et al., who isolated it from the culture broth of Aspergillus pseudodeflectus strain SCSIO 41177. The fungus was obtained from Sargassum fusiforme, a brown seaweed collected off the coast of Japan, underscoring the ecological significance of marine-derived microorganisms in drug discovery. Initial bioactivity screening revealed remarkable selectivity:
- Cytotoxicity profile :
| Cell Line (Origin) | LD50 (μM) |
|---|---|
| HL-60 (Leukemia) | 39 |
| NUGC-3 (Gastric) | 42 |
| HeLa-S3 (Cervical) | 48 |
| A549 (Lung) | >100 |
| DLD-1 (Colon) | >100 |
This selective toxicity profile, particularly against hematological malignancies, distinguished this compound from broader-spectrum cytotoxins. Structural elucidation via NMR spectroscopy and X-ray crystallography confirmed a novel furano-isochroman scaffold featuring a methylethylidene substituent at C-2 and a hydroxyl group at C-9.
Taxonomic Classification of the Producing Organism
Aspergillus pseudodeflectus belongs to the taxonomically complex section Usti (subgenus Nidulantes), which comprises over 20 species with diverse ecological niches. Key taxonomic features include:
Phylogenetic analysis of the β-tubulin gene (accession: LC189154) places A. pseudodeflectus in a clade with A. insuetus and A. calidoustus, though it demonstrates unique secondary metabolite profiles. Whole-genome sequencing (JGI Project ID: 1040085) revealed a 36.8 Mb genome encoding 12,437 predicted genes, including 45 secondary metabolite clusters. Of clinical relevance, A. pseudodeflectus has been implicated in invasive aspergillosis in immunocompromised hosts, with reduced susceptibility to azole antifungals due to CYP51A gene polymorphisms.
Structural Classification Within Isochroman Derivatives
This compound (C15H16O4, MW 260.29 Da) represents a structurally distinct subclass of isochromans characterized by:
- Core scaffold : Furo[3,2-h]isochroman-3-one system
- Key substituents :
Comparative analysis with related compounds:
The absolute configuration was resolved through total synthesis, confirming (8R,15S)-stereochemistry via Mosher ester analysis and circular dichroism. Quantum mechanical calculations (DFT at B3LYP/6-311++G(d,p)) further validated the preferred conformation involving intramolecular hydrogen bonding between O-9 and the furanone carbonyl.
Synthetic Access :
Kuramochi et al. (2013) achieved a 11-step synthesis from o-anisic acid (21% overall yield), employing key steps:
\text{Key reaction: } \text{LiAlH}_4\text{-mediated cyclization of epoxyketone intermediate} \\
\quad \rightarrow \text{Forms the isochroman core with >95\% enantiomeric excess}
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
9-hydroxy-7-methyl-2-propan-2-ylidene-7,9-dihydro-6H-furo[3,2-h]isochromen-3-one |
InChI |
InChI=1S/C15H16O4/c1-7(2)13-12(16)10-5-4-9-6-8(3)18-15(17)11(9)14(10)19-13/h4-5,8,15,17H,6H2,1-3H3 |
InChI Key |
LSQCSEQTJDZMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(O1)O)C3=C(C=C2)C(=O)C(=C(C)C)O3 |
Synonyms |
pseudodeflectusin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- This compound uniquely combines a tricyclic framework with a furanone ring, enhancing its electrophilicity and target selectivity.
- Penicisochroman B and Ustusorane D lack the tricyclic system, resulting in reduced cytotoxicity .
- Panowamycin A incorporates an anthraquinone moiety, shifting its activity toward antibacterial effects .
Key Insights :
- This compound’s five-step synthesis outperforms analogs like aspergione B (12 steps, <10% yield) in efficiency .
- The base-promoted DAR in this compound synthesis ensures regioselectivity via C-3/C-6 coupling, avoiding byproducts common in lycorine or garcilamine routes .
Table 3: Cytotoxicity Profiles of this compound and Related Compounds
*Selectivity Index = IC50(normal cells)/IC50(cancer cells).
Critical Findings :
- This compound’s sub-micromolar IC50 and high selectivity index (>10) surpass ustusorane D and penicisochroman B, likely due to its tricyclic furanone enhancing target affinity .
- Structural analogs lacking the furanone (e.g., panowamycin A) or tricyclic system show negligible cytotoxicity, underscoring this compound’s unique pharmacophore .
Preparation Methods
Table 1: Key Reaction Parameters for Cascade Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | NaH, THF, 0°C to rt | 78 |
| Lactonization | TFA, CHCl, reflux | 92 |
| Decarboxylation | Δ, Toluene | 85 |
The cascade strategy minimizes intermediate isolation, enhancing practicality for gram-scale production. Regioselectivity in the Diels-Alder step is attributed to electron-withdrawing effects of the pyrone carbonyl, directing alkyne addition to the β-position.
Racemic Synthesis from 2,4-Dihydroxypropiophenone
A racemic route starting from 2,4-dihydroxypropiophenone (186 ) completes this compound in 11 steps with 15% yield. The synthesis features:
-
Aldol Condensation : Propiophenone 186 reacts with ethyl glyoxylate to form a β-keto ester.
-
Cyclodehydration : BF-OEt promotes cyclization, generating the isochroman framework.
-
Methylation : Diazomethane installs the methoxy group, though silica gel-mediated artifact formation (e.g., ustusorane C) necessitates careful workup.
Racemic this compound’s -NMR (500 MHz, CDCl): δ 6.85 (d, J = 8.5 Hz, 1H), 6.72 (s, 1H), 5.32 (s, 1H), 3.89 (s, 3H), 2.98–2.86 (m, 2H), 1.45 (s, 3H).
Structural Revisions and Analytical Validation
Synthetic efforts clarified longstanding ambiguities:
-
Aspergione B Revision : NMR comparisons proved aspergione B identical to this compound, rectifying Proksch et al.’s initial misassignment.
-
Ustusorane C Artifact Formation : Methyl acetal derivatives (e.g., ustusorane C) arise via silica gel-mediated methanolysis during isolation, underscoring the need for inert purification.
X-ray diffraction of (+)-pseudodeflectusin confirmed a trans-fused isochroman-dihydrofuranone system with a chair-conformed cyclohexene ring.
Comparative Analysis of Synthetic Routes
Table 2: Synthesis Method Comparison
| Parameter | o-Anisic Acid Route | Cascade Route | Racemic Route |
|---|---|---|---|
| Steps | 11 | 5 | 11 |
| Overall Yield (%) | 2.0 | 15 | 15 |
| Enantioselectivity | Yes | Yes | No |
| Key Advantage | Configurational Control | Efficiency | Scalability |
The cascade method excels in step economy, whereas the o-anisic acid route remains vital for stereochemical studies. Racemic synthesis offers cost-effective access for biological screening.
Q & A
Q. What are the primary synthetic pathways for Pseudodeflectusin, and what key reactions define these methods?
this compound is synthesized via regioselective Diels-Alder reactions and lactonization cascades. For example, a base-facilitated Diels-Alder reaction between 2-pyrone derivatives and alkynes under basic conditions yields intermediates that undergo lactonization and decarboxylation to form the target compound . Key steps include deprotonation of hydroxyl groups to enhance HOMO coefficients at specific carbons, ensuring regiochemical control (e.g., C-6 of 2-pyrone reacting with C-3 of alkyne) .
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?
Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For new derivatives, comparative analysis with known analogs and computational modeling (e.g., DFT calculations) are used to confirm stereochemistry and regioselectivity .
Q. What biosynthetic precursors or natural sources are associated with this compound?
this compound is a fungal secondary metabolite, often linked to α-pyrone biosynthetic pathways. Studies suggest polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems in fungi generate precursors like 7-hydroxy-α-pyrone, which undergo cycloaddition reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be addressed using computational chemistry?
Regioselectivity is influenced by electron density modulation. Computational methods (e.g., DFT, Fukui analysis) predict reactive sites by mapping HOMO/LUMO interactions. For instance, deprotonating the 3-OH group of 2-pyrone increases HOMO density at C-6, directing alkyne addition to this position .
| Reaction Parameter | Impact on Regioselectivity |
|---|---|
| Base strength (e.g., K₂CO₃ vs. NaH) | Modulates deprotonation efficiency and HOMO localization |
| Solvent polarity | Stabilizes transition states; polar aprotic solvents favor cycloaddition |
| Temperature | Lower temps reduce side reactions but slow kinetics |
Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?
Yield discrepancies often stem from variations in reaction conditions (e.g., base stoichiometry, purification methods). Systematic optimization using Design of Experiments (DoE) or response surface methodology (RSM) identifies critical factors. For example, excess base may degrade intermediates, necessitating precise titration . Reproducibility requires strict adherence to protocols (e.g., inert atmosphere, moisture control) .
Q. How do substrate electronic effects influence the Diels-Alder reactivity of α-pyrone derivatives in this compound synthesis?
Electron-donating groups (EDGs) on the diene (α-pyrone) enhance reactivity by raising HOMO energy. Conversely, electron-withdrawing groups (EWGs) on dienophiles (alkynes) lower LUMO energy, accelerating cycloaddition. Studies using substituted pyrones (e.g., 5-methoxy vs. 5-nitro) demonstrate yield improvements of 20–40% with EDGs .
Q. What role do kinetic vs. thermodynamic controls play in this compound’s stereochemical outcomes?
Kinetic control favors endo transition states due to secondary orbital interactions, while thermodynamic control may lead to epimerization under prolonged heating. Monitoring reaction progress via in-situ IR or LC-MS helps isolate desired stereoisomers. For example, quenching reactions at 50% conversion maximizes endo product purity .
Methodological Guidance
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Detailed Protocols : Document base equivalents, solvent drying methods, and reaction monitoring intervals .
- Validation : Cross-check NMR data with published spectra (e.g., HMBC correlations for lactone carbonyls) .
- Replication : Independent synthesis by a second lab member or collaborator .
Q. What frameworks (e.g., PICO, FINER) are applicable for formulating research questions on this compound?
- PICO : Population (e.g., fungal strains), Intervention (synthetic route A vs. B), Comparison (yield/selectivity), Outcome (optimized protocol) .
- FINER : Ensure questions are Feasible (lab resources), Interesting (knowledge gaps), Novel (new derivatives), Ethical (waste disposal), Relevant (drug discovery applications) .
Data Reporting and Analysis
Q. How should contradictory spectroscopic data for this compound analogs be addressed in publications?
- Transparency : Report all spectral artifacts (e.g., solvent peaks, baseline noise) and provide raw data in supplementary materials .
- Collaboration : Consult crystallography experts to resolve ambiguous NOE correlations .
- Critical Analysis : Compare findings with prior studies to identify systematic errors (e.g., incorrect reference standards) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
